Benzothiazole-2-sulfonyl fluoride

Übersicht

Beschreibung

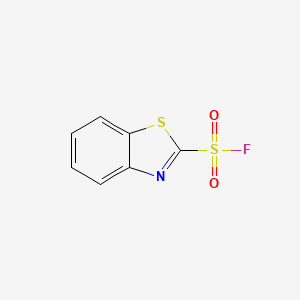

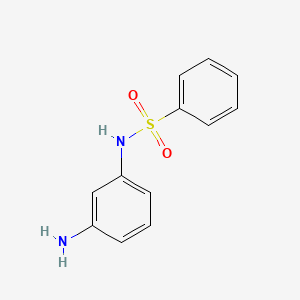

Benzothiazole-2-sulfonyl fluoride is a chemical compound with the CAS number 878376-34-2 . It is a derivative of benzothiazole, a heterocyclic compound that contains a benzene ring and a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including Benzothiazole-2-sulfonyl fluoride, involves several steps. The benzothiazole moiety is mainly prepared by the condensation reaction of 2-aminothiophenol . Other methods include the cyclization reaction of thioformanilides or thiourea, the catalytic addition reaction of o-haloaniline and a sulfur-containing compound, and the C–C coupling reaction at the 2-position of the benzothiazole .Molecular Structure Analysis

Benzothiazole-2-sulfonyl fluoride has a molecular weight of 217.24 . The benzothiazole fluorescent probe, a derivative of benzothiazole, is composed of two parts: the benzothiazole moiety and the R2 moiety connected to the benzothiazole .Chemical Reactions Analysis

Benzothiazole and its derivatives can undergo various chemical reactions. For instance, the benzothiazole probe can undergo nucleophilic addition reaction or hydrolysis reaction with anions . Other reactions include reactions in DMSO as oxidant and reaction medium to provide 2-aroylbenzothiazoles .Physical And Chemical Properties Analysis

Benzothiazole-2-sulfonyl fluoride is a powder with a melting point of 95-96 degrees Celsius . It has a rigid conjugated structure, good optical properties, and pharmacological activity .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Analyte Detection

Benzothiazole derivatives are widely used to construct fluorescent probes due to their rigid conjugated structure and good optical properties. These probes can specifically interact with analytes, causing changes in luminescence characteristics, which allows for the detection of various substances. The introduction of certain structures or functional groups on benzothiazole can enhance these properties .

Detection of Metal Ions

The fluorescent probes derived from benzothiazole can detect a variety of metal ions in real water samples and living cells. This includes ions like copper (Cu2+), mercury (Hg2+), zinc (Zn2+), and aluminum (Al3+), among others. The ability to detect these ions is crucial for environmental monitoring and biological studies .

Biological Macromolecule Interactions

Benzothiazole-based probes can interact with biological macromolecules, which is essential for understanding biological processes and the development of new pharmaceuticals. This interaction can be used to analyze harmful substances and for cell imaging applications .

Selective Detection of Biological Thiols and Hydrazine

A multi-responsive coumarin–benzothiazole fluorescent probe has been developed for the selective detection of biological thiols and hydrazine. This is significant for medical diagnostics as biothiols play important roles in physiological processes and are related to various diseases .

Stability in Various pH Environments

Research indicates that benzothiazole-based probes exhibit superior stability in weakly alkaline to weakly acidic environments. This stability is advantageous for the detection of biological thiols or hydrazine hydrate, expanding the range of conditions under which these probes can be effectively used .

Sensing Mechanisms

Benzothiazole compounds can be part of sensing mechanisms that involve photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer. These mechanisms are fundamental for the development of sensitive and selective sensors .

Pharmacological Activity

Due to their pharmacological activity, benzothiazole derivatives are important in drug discovery and development. They can be used to construct molecules with potential therapeutic effects, contributing to the advancement of medicine .

Role in Fluorometric Detection

Benzothiazole-based compounds have been found to play a role in the fluorometric detection of ions like zinc (Zn2+). Iron (Fe2+) can act as a reversible trigger or switch for the sensing of Zn2+ ion, showcasing the dynamic and responsive nature of these compounds in analytical chemistry .

Wirkmechanismus

Target of Action

Benzothiazole-2-sulfonyl fluoride is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the BCL-2 family of enzymes , which play a crucial role in apoptosis . This family of enzymes is involved in the regulation of cell death and survival, and any disruption in the balance between its anti-apoptotic and pro-apoptotic members can lead to dysregulation of apoptosis in affected cells .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, benzothiazole fluorescent probes, which can be constructed using benzothiazole and its derivatives, can specifically interact with the analyte, thereby changing their luminescence characteristics . The mechanism of these probes in detecting analytes mainly includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .

Biochemical Pathways

The action of Benzothiazole-2-sulfonyl fluoride affects several biochemical pathways. One of the key pathways is the apoptotic pathway , regulated by the BCL-2 family of proteins . In human cancer cells, the downregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim) and the upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-xl, MCL-1) inhibits the release of cytochrome c from mitochondria, leading to the immortal character of the cancer cells .

Result of Action

The interaction of Benzothiazole-2-sulfonyl fluoride with its targets leads to several molecular and cellular effects. For instance, the interaction with BCL-2 can lead to the inhibition of this anti-apoptotic protein, thereby promoting apoptosis and potentially leading to the death of cancer cells . Furthermore, the compound’s interaction with analytes can lead to changes in their luminescence characteristics, enabling the detection of these analytes .

Action Environment

The action, efficacy, and stability of Benzothiazole-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s fluorescent properties can be affected by the presence of certain substances, potentially impacting its ability to detect analytes . .

Safety and Hazards

Zukünftige Richtungen

Benzothiazole and its derivatives have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science . They have been used in the construction of fluorescent probes, scale inhibitors, functional molecules, dyes, drugs, sensors, etc . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring their potential applications in treating diseases like Alzheimer’s .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKAAUWKENUQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467980 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole-2-sulfonyl fluoride | |

CAS RN |

878376-34-2 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)